N-(4-Dodecanamidophenyl)nicotinamide
Description
Properties
CAS No. |
337935-65-6 |
|---|---|
Molecular Formula |
C24H33N3O2 |
Molecular Weight |
395.5g/mol |
IUPAC Name |
N-[4-(dodecanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-23(28)26-21-14-16-22(17-15-21)27-24(29)20-12-11-18-25-19-20/h11-12,14-19H,2-10,13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
YWZFGXZZBJULBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(4-Nitrophenyl)dodecanamide
Reaction Scheme :
Procedure :
-
Acylation : 4-Nitroaniline (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Dodecanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 h.
-
Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The product is purified via recrystallization from ethanol/water (yield: 85–90%).
Characterization :
Reduction of N-(4-Nitrophenyl)dodecanamide to N-(4-Aminophenyl)dodecanamide
Reaction Scheme :
Procedure :
-
Catalytic Hydrogenation : N-(4-Nitrophenyl)dodecanamide (1 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%). Hydrogen gas is introduced at 50 psi, and the reaction is stirred at 25°C for 6 h.
-
Workup : The catalyst is filtered through Celite, and the solvent is evaporated. The residue is recrystallized from hexane/ethyl acetate (yield: 92–95%).
Characterization :
Acylation of N-(4-Aminophenyl)dodecanamide with Nicotinoyl Chloride
Reaction Scheme :
Procedure :
-
Acylation : N-(4-Aminophenyl)dodecanamide (1 equiv) is dissolved in dry DCM. Nicotinoyl chloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) are added at 0°C. The mixture is stirred at 25°C for 8 h.
-
Workup : The solution is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product (yield: 78–82%).
Characterization :
-
Melting Point : 145–147°C
-
¹H NMR (DMSO-d₆): δ 9.05 (s, 1H, Py-H), 8.75 (d, 1H, Py-H), 8.15 (d, 1H, Py-H), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 2.40 (t, 2H, -CO-CH₂-), 1.25 (m, 18H, -CH₂-), 0.88 (t, 3H, -CH₃).
Alternative Coupling Strategies Using PyBOP
Rationale : To avoid handling reactive acyl chlorides, nicotinic acid can be coupled directly using peptide-coupling agents.
Procedure :
-
Activation : Nicotinic acid (1.2 equiv) and PyBOP (1.5 equiv) are dissolved in DMF. DIPEA (3 equiv) is added, and the mixture is stirred at 25°C for 30 min.
-
Coupling : N-(4-Aminophenyl)dodecanamide (1 equiv) is added, and the reaction is stirred for 12 h.
-
Workup : The product is precipitated in ice water, filtered, and recrystallized from ethanol (yield: 80–85%).
Optimization and Challenges
Selectivity in Acylation Reactions
-
Competitive Acylation : The free amine in 4-aminophenyl dodecanamide may undergo over-acylation. Using sterically hindered bases (e.g., DIPEA) and controlled stoichiometry minimizes side reactions.
-
Protection-Deprotection : In complex substrates, temporary protection of the dodecanamide nitrogen with Boc groups may enhance selectivity.
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) improve acyl chloride reactivity, while ethanol/water mixtures aid in recrystallization.
-
Temperature Control : Low temperatures (0–5°C) during acylation prevent exothermic side reactions.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands confirm successful acylation.
-
Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 498.3) aligns with the molecular formula C₂₉H₄₃N₃O₂.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(4-Dodecanamidophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl nicotinamides.
Scientific Research Applications
N-(4-Dodecanamidophenyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Dodecanamidophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Dodecanoylamino-phenyl)-2-thiophenecarboxamide
- N-(4-Dodecanoylamino-phenyl)-furan-2-carboxamide
Uniqueness
N-(4-Dodecanamidophenyl)nicotinamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
